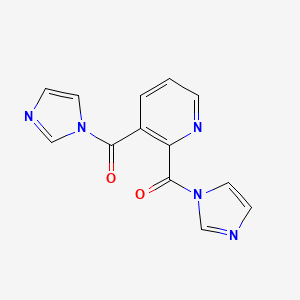
Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) is a complex organic compound that features both pyridine and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where pyridine-2,3-diyl chloride reacts with imidazole in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) oxide, while reduction may yield the corresponding alcohol.
Scientific Research Applications
Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of imidazole rings.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, affecting various biochemical pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to metal cofactors .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Similar structure but with different substitution patterns.
2-(1H-Imidazol-2-yl)pyridine: Contains only one imidazole ring.
Uniqueness
Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) is unique due to its specific arrangement of pyridine and imidazole rings, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C13H9N5O2 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
[2-(imidazole-1-carbonyl)pyridin-3-yl]-imidazol-1-ylmethanone |
InChI |
InChI=1S/C13H9N5O2/c19-12(17-6-4-14-8-17)10-2-1-3-16-11(10)13(20)18-7-5-15-9-18/h1-9H |
InChI Key |
WKHORGWSFKCFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N2C=CN=C2)C(=O)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















